3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid
Brand Name: Vulcanchem
CAS No.: 756493-00-2
VCID: VC7262968
InChI: InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O
Molecular Formula: C13H8Cl2O3
Molecular Weight: 283.1

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid

CAS No.: 756493-00-2

Cat. No.: VC7262968

Molecular Formula: C13H8Cl2O3

Molecular Weight: 283.1

* For research use only. Not for human or veterinary use.

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid - 756493-00-2

Specification

CAS No. 756493-00-2
Molecular Formula C13H8Cl2O3
Molecular Weight 283.1
IUPAC Name (E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+
Standard InChI Key QJQFGFOMBCTNDH-ZZXKWVIFSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 3-[5-(2,4-dichlorophenyl)-2-furyl]acrylic acid reflects its structure: a furan ring (position 2) linked to a 2,4-dichlorophenyl group (position 5) and an acrylic acid moiety (position 3). Its molecular formula is C₁₃H₈Cl₂O₃, with a molecular weight of 283.10 g/mol . Substitution patterns critically influence electronic and steric properties; the 2,4-dichloro configuration enhances lipophilicity compared to 3,4- or 2,3-isomers, potentially altering solubility and biological interactions.

Structural Features

  • Furan Core: A five-membered oxygen heterocycle contributing π-electron density and planar geometry.

  • 2,4-Dichlorophenyl Group: Chlorine atoms at positions 2 and 4 create a polarized aromatic system, favoring hydrophobic interactions.

  • Acrylic Acid Side Chain: The α,β-unsaturated carboxyl group enables conjugation, influencing reactivity (e.g., Michael additions) and acidity (pKa ~4.5–5.0) .

Table 1: Comparative Structural Properties of Dichlorophenyl-Furyl Acrylic Acid Isomers

Property2,4-Dichloro Isomer (Theoretical)3,4-Dichloro Isomer (PubChem Data)
Molecular FormulaC₁₃H₈Cl₂O₃C₁₃H₈Cl₂O₃
Molecular Weight (g/mol)283.10283.10
Predicted LogP~3.23.1 (Experimental)
Melting Point (°C)180–185 (Estimated)Not Reported

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented for the 2,4-dichloro isomer, analogous methods for related compounds involve:

  • Knoevenagel Condensation: Reacting 2,4-dichlorobenzaldehyde with furan-2-acetic acid derivatives under basic conditions (e.g., piperidine in ethanol) .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated furans with pre-functionalized dichlorophenyl intermediates.

Key challenges include regioselectivity in dichlorophenyl substitution and stereocontrol during acrylic acid formation. Purification typically employs recrystallization from ethanol/water mixtures or chromatography on silica gel .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • Aromatic protons on dichlorophenyl: δ 7.3–7.8 ppm (doublets and doublet-of-doublets).

    • Furan protons: δ 6.8–7.2 ppm (coupled with adjacent groups).

    • Acrylic acid protons: δ 6.2–6.6 ppm (trans doublet, J ≈ 16 Hz) and δ 12.1 ppm (broad, COOH) .

  • IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C).

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL), moderate in polar aprotic solvents (DMF, DMSO).

  • Stability: Susceptible to photodegradation due to the furan ring; storage recommendations include amber vials at –20°C .

Reactivity

  • Electrophilic Substitution: The dichlorophenyl group directs incoming electrophiles to meta/para positions relative to chlorine.

  • Nucleophilic Additions: The α,β-unsaturated system undergoes conjugate additions with amines or thiols.

Biological and Industrial Applications

Antimicrobial Activity

Structural analogs exhibit moderate antibacterial effects against Staphylococcus aureus (MIC ≈ 32 µg/mL) and Escherichia coli (MIC ≈ 64 µg/mL) . Mechanism may involve disruption of membrane integrity or enzyme inhibition.

Material Science Applications

  • Polymer Additives: As a cross-linking agent in epoxy resins, enhancing thermal stability (Tg increase by ~15°C).

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Computational Insights

Molecular Docking Studies

In silico models predict binding to bacterial DNA gyrase (ΔG ≈ –8.2 kcal/mol), with chlorine atoms occupying hydrophobic pockets. The 2,4-substitution may improve fit compared to 3,4-isomers due to reduced steric clash .

QSAR Predictions

Quantitative structure-activity relationship (QSAR) models correlate Cl substituent position with bioactivity:
pIC50=0.87(σCl)+2.31\text{pIC}_{50} = 0.87(\sigma_{\text{Cl}}) + 2.31
Where σCl represents the Hammett substituent constant for chlorine .

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